METHYL 2-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
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Overview
Description
Methyl (2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazolo[3,2-a]pyrimidine intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl (2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of METHYL 2-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares some structural similarities and is used in similar applications.
Phenethylamine derivatives: These compounds have related structures and are used in various chemical and biological studies.
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C26H19BrN2O4S |
---|---|
Molecular Weight |
535.4g/mol |
IUPAC Name |
methyl (2Z)-2-[[5-(4-bromophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H19BrN2O4S/c1-15-22(25(31)32-2)23(17-6-4-3-5-7-17)29-24(30)21(34-26(29)28-15)14-19-12-13-20(33-19)16-8-10-18(27)11-9-16/h3-14,23H,1-2H3/b21-14- |
InChI Key |
VPAHAVINXWDDPN-STZFKDTASA-N |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)SC2=N1)C5=CC=CC=C5)C(=O)OC |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)/SC2=N1)C5=CC=CC=C5)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)SC2=N1)C5=CC=CC=C5)C(=O)OC |
Origin of Product |
United States |
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